1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromoethyl group attached to the pyrimidine ring, along with dioxo and carbonitrile functional groups
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives, and reduction reactions to yield reduced forms of the pyrimidine ring.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of heterocyclic compounds with potential biological activity.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes . The compound’s dioxo and carbonitrile groups may also contribute to its biological activity by interacting with various proteins and receptors .
Comparison with Similar Compounds
1-(2-Bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2-(2-Bromoethyl)-1,3-dioxolane: This compound also contains a bromoethyl group but differs in its core structure, which is a dioxolane ring.
2-Bromomethyl-1,3-dioxolane: Similar to the previous compound, it has a bromoethyl group attached to a dioxolane ring.
The uniqueness of this compound lies in its pyrimidine core, which imparts distinct chemical and biological properties compared to other bromoethyl derivatives.
Properties
Molecular Formula |
C7H6BrN3O2 |
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Molecular Weight |
244.05 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6BrN3O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,1-2H2,(H,10,12,13) |
InChI Key |
YQMWJAGFCHEUMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCBr)C#N |
Origin of Product |
United States |
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